molecular formula C16H20N4O B6456839 (2-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol CAS No. 2549026-25-5

(2-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol

Cat. No. B6456839
CAS RN: 2549026-25-5
M. Wt: 284.36 g/mol
InChI Key: JRWUQHXQGRUENR-UHFFFAOYSA-N
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Description

The compound “(2-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol” is a complex organic molecule that contains a pyrido[3,4-d]pyrimidine core . This core is a fused pyrimidine structure that is often found in kinase inhibitor scaffolds . The compound also contains an octahydrocyclopenta[c]pyrrol group and a methanol group .


Synthesis Analysis

The synthesis of pyrido[3,4-d]pyrimidine derivatives has been reported in the literature . A general synthetic route involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation . Another synthetic protocol involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[3,4-d]pyrimidine core, which is a fused pyrimidine structure . This core is often found in kinase inhibitor scaffolds . The compound also contains an octahydrocyclopenta[c]pyrrol group and a methanol group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation . Another reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .

Future Directions

The pyrido[3,4-d]pyrimidine core found in this compound is a promising scaffold for the development of kinase inhibitors . Future research could focus on further optimizing the structure of this compound to improve its potency and selectivity for specific kinases . Additionally, more studies are needed to fully understand the compound’s mechanism of action and to assess its safety and efficacy in preclinical and clinical trials .

properties

IUPAC Name

[2-(2-methylpyrido[3,4-d]pyrimidin-4-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-11-18-14-7-17-6-4-13(14)15(19-11)20-8-12-3-2-5-16(12,9-20)10-21/h4,6-7,12,21H,2-3,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWUQHXQGRUENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CC4CCCC4(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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